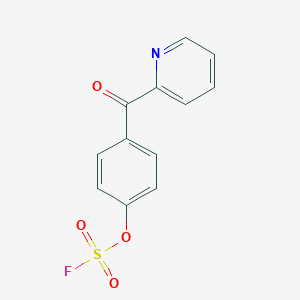

2-(4-Fluorosulfonyloxybenzoyl)pyridine

描述

BenchChem offers high-quality 2-(4-Fluorosulfonyloxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorosulfonyloxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-fluorosulfonyloxybenzoyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4S/c13-19(16,17)18-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVILPHDOYHRZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 2-(4-Fluorosulfonyloxybenzoyl)pyridine

The following technical guide details the properties, mechanism, and applications of 2-(4-Fluorosulfonyloxybenzoyl)pyridine , a specialized chemical probe leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

A Dual-Function SuFEx Reagent for Covalent Proteomics

Part 1: Core Identity & Chemical Logic

2-(4-Fluorosulfonyloxybenzoyl)pyridine is a covalent chemical probe designed for chemoproteomics and medicinal chemistry. It integrates a pyridine-based recognition motif with a fluorosulfate (

Chemical Structure & Functional Analysis

The molecule consists of three distinct functional units, each serving a specific role in target engagement:

-

The Warhead (Fluorosulfate,

):-

Latent Reactivity: Unlike sulfonyl fluorides (

), the fluorosulfate group is remarkably stable in aqueous buffer and plasma. It resists hydrolysis until activated by the specific microenvironment of a protein binding site (e.g., hydrogen bonding or proximity to a basic residue). -

Selectivity: It preferentially reacts with Tyrosine (forming a sulfonate ester) and Lysine (forming a sulfamate) via sulfur-fluoride exchange.

-

-

The Linker (Benzoyl Group):

-

Rigidity: The phenyl ketone provides a rigid scaffold that directs the warhead.

-

Photo-activity Potential: The benzoylpyridine core shares structural homology with benzophenone, a classic photo-affinity label. Under UV irradiation (350–365 nm), the carbonyl oxygen can form a reactive diradical, potentially enabling dual-mode capturing (covalent SuFEx + photocrosslinking), although its primary mode is SuFEx.

-

-

The Recognition Element (Pyridine):

-

Metal Coordination: The pyridine nitrogen is a potent ligand for metalloproteins (e.g., Zinc-dependent enzymes).

-

Hydrogen Bonding: Acts as a hydrogen bond acceptor, mimicking nucleobases or cofactors in ATP/NAD+ binding sites.

-

Part 2: Mechanism of Action (SuFEx)

The core utility of 2-(4-Fluorosulfonyloxybenzoyl)pyridine lies in its ability to perform context-dependent covalent labeling .

The SuFEx Reaction Pathway

Unlike highly reactive electrophiles (e.g., iodoacetamides) that label indiscriminately, this probe requires a "privileged" environment to react. This ensures that labeling occurs primarily at valid binding sites rather than on the protein surface.

Mechanism:

-

Binding: The pyridine moiety guides the molecule into the target pocket (e.g., a kinase ATP pocket or metalloenzyme active site).

-

Activation: Amino acid side chains in the pocket (e.g., Arginine) stabilize the transition state or activate the nucleophile.

-

Exchange: The nucleophilic residue (Tyr-OH or Lys-NH2) attacks the Sulfur(VI) center, ejecting the fluoride ion (

). -

Conjugation: A stable covalent bond (sulfonate or sulfamate) is formed, permanently tagging the protein.

Diagram: SuFEx-Mediated Protein Capture

Caption: The stepwise mechanism of SuFEx labeling, transitioning from reversible binding to irreversible covalent capture.

Part 3: Experimental Protocols

1. Synthesis of the Probe

Note: This synthesis utilizes Sulfuryl Fluoride (

Reagents:

-

Precursor: 2-(4-Hydroxybenzoyl)pyridine

-

Reagent: Sulfuryl Fluoride (

) gas (or a solid surrogate like AISF) -

Base: Triethylamine (

) or DIPEA -

Solvent: Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Dissolve 2-(4-Hydroxybenzoyl)pyridine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Activation: Add

(2.0 equiv) and stir at room temperature for 10 minutes. -

SuFEx Reaction:

-

Gas Method: Bubble

gas slowly through the solution for 5–10 minutes, then seal the vessel and stir for 2–4 hours. -

Solid Reagent Method: Add AISF (1.2 equiv) and stir overnight.

-

-

Quenching: Dilute with DCM and wash with 1N HCl (to remove excess base/pyridine), followed by brine.

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc). The fluorosulfate group is stable on silica.

2. Chemoproteomic Labeling Workflow

This protocol describes the use of the probe to identify targets in a complex proteome (lysate).

Materials:

-

Cell Lysate (1–2 mg/mL protein concentration in PBS).

-

Probe Stock (100 mM in DMSO).

-

Control: Competitive inhibitor or inactive analog (optional).

Workflow:

-

Incubation: Add probe to lysate (final conc. 1–100

). Incubate at 37°C for 1–4 hours.-

Tip: Perform a concentration-dependence assay (1, 10, 50, 100

) to determine specificity.

-

-

Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing

-mercaptoethanol) and boiling for 5 mins.-

Note: The SuFEx bond is stable to boiling and reducing agents.

-

-

Analysis (Option A - Western Blot): If an antibody against the pyridine motif or a specific target is available.

-

Analysis (Option B - Mass Spectrometry):

-

Digest proteins with Trypsin.

-

Enrichment is difficult without an alkyne handle. Modification: If using this exact probe (no alkyne), analysis relies on shift in peptide mass .

-

Mass Shift: Look for a mass addition of +79.96 Da (

) or +81.96 Da (depending on exact mechanism, usually replacement of H with -

Correction: Reaction with Tyrosine:

. -

Mass Shift Calculation: The entire probe molecule is attached.

- .

-

Molecular Formula of Probe:

(approx). -

Calculate exact mass of added adduct.

-

Diagram: Proteomic Workflow

Caption: Standard chemoproteomic workflow for identifying targets of the FSBP probe.

Part 4: Data Presentation & Validation

When utilizing this probe, data should be structured to demonstrate covalent occupancy and selectivity .

Table 1: Comparative Reactivity of SuFEx Warheads

| Warhead | Structure | Intrinsic Reactivity | Stability ( | Target Residues |

| Fluorosulfate | Low (Latent) | High (>24h) | Tyr, Lys, His | |

| Sulfonyl Fluoride | Moderate | Moderate | Ser, Lys, Tyr, Cys | |

| Acrylamide | Moderate | High | Cys (mainly) | |

| NHS Ester | High | Low (<1h) | Lys (N-term) |

Validation Checklist (Self-Validating Protocol)

To ensure the signal is genuine SuFEx labeling and not non-specific adsorption:

-

Competition Assay: Pre-incubate with the non-fluorosulfated analog (2-(4-hydroxybenzoyl)pyridine) or the parent ligand. Labeling by the probe should decrease.

-

Boiling Stability: The signal must persist after boiling in SDS, confirming a covalent bond.

-

MS/MS Verification: The fragmentation spectrum must show the specific mass adduct on the target residue (Tyr/Lys).

Part 5: Applications in Drug Discovery

-

Ligandability Assessment: Use the probe to determine if a specific protein pocket (e.g., a cryptic pocket in a metalloprotein) contains a reactive nucleophile suitable for covalent drug design.

-

Fragment-Based Drug Discovery (FBDD): The pyridine-benzoyl scaffold acts as a "fragment." If this probe labels a target efficiently, the scaffold can be evolved into a high-affinity inhibitor by optimizing the pyridine substitutions.

-

Genetically Encoded Chemistry: This reagent is a precursor for synthesizing Fluorosulfonyloxybenzoyl-L-lysine (FSK) , a non-canonical amino acid that can be genetically incorporated into proteins to create "latent bioreactive" therapeutics or tools [1].

References

-

Wang, J., et al. (2021). "A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry." Journal of the American Chemical Society.[2][1][3][4]

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Jones, L. H. (2018). "Recent advances in the development of SuFEx-based chemical probes." MedChemComm.

Sources

2-(4-Fluorosulfonyloxybenzoyl)pyridine chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-(4-Fluorosulfonyloxybenzoyl)pyridine , a specialized aryl fluorosulfate reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and chemoproteomic profiling.

A SuFEx-Enabled Covalent Warhead for Chemoproteomics

Part 1: Chemical Architecture & Reactivity Profile

2-(4-Fluorosulfonyloxybenzoyl)pyridine is a bifunctional chemical probe combining a privileged affinity scaffold (benzoylpyridine) with a latent electrophilic warhead (fluorosulfate). Unlike traditional sulfonyl fluorides, the fluorosulfate group offers a unique "Goldilocks" reactivity profile—stable in free solution but highly reactive within the specific microenvironment of a protein binding pocket.

1.1 Structural Analysis

-

Core Scaffold: 2-Benzoylpyridine. This moiety often mimics kinase inhibitor pharmacophores or tubulin-binding motifs, providing initial non-covalent affinity to specific protein pockets.

-

Warhead: Aryl Fluorosulfate (-OSO₂F).

-

Bond Geometry: The sulfur atom adopts a tetrahedral geometry, shielding it from bulk solvent hydrolysis.

-

Leaving Group: Fluoride (F⁻). The high strength of the S-F bond (approx. 70-80 kcal/mol) renders the group inert to standard nucleophiles (e.g., thiols, amines) in solution.

-

1.2 The SuFEx Mechanism

The defining feature of this molecule is its ability to undergo Sulfur-Fluoride Exchange (SuFEx). This reaction is not driven by simple electrophilicity but by protein-templated catalysis .

-

Context-Dependent Reactivity: The -OSO₂F group requires a specific alignment of a nucleophilic amino acid side chain (Tyrosine, Lysine, Histidine, or Serine) and often a stabilizing H-bond donor (e.g., backbone amide) to activate the sulfur center.[1]

-

Selectivity: Because it resists non-specific reaction with glutathione or solvent water, it allows for "reaction-based" screening in live cells or complex lysates.

Figure 1: The SuFEx reaction pathway. The probe binds non-covalently first, positioning the fluorosulfate warhead near a nucleophile. The protein environment stabilizes the transition state, ejecting fluoride and forming a covalent bond.

Part 2: Synthesis & Characterization

The synthesis of 2-(4-Fluorosulfonyloxybenzoyl)pyridine typically proceeds via the functionalization of the corresponding phenol precursor.

2.1 Synthetic Protocol

Precursor: 2-(4-Hydroxybenzoyl)pyridine (CAS: 169955-75-3).

Reagent: Sulfuryl Fluoride gas (

Method A: Gas-Phase Reaction (High Yield)

-

Setup: Dissolve 2-(4-hydroxybenzoyl)pyridine (1.0 eq) in DCM or Acetonitrile.

-

Base: Add Triethylamine (

, 2.0 eq) to deprotonate the phenol. -

Reaction: Introduce

gas (bubbling or balloon) into the headspace. Stir at Room Temperature (RT) for 2–4 hours. -

Workup: The reaction is remarkably clean. Wash with water/brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though quantitative conversion is common.

Method B: Solid Surrogate (Bench-Stable)

For labs without

-

Mix: Precursor + AISF (1.2 eq) in THF.

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq).

-

Time: Stir at RT for 10 minutes to 1 hour.

Figure 2: Synthetic route via Sulfur-Fluoride Exchange (SuFEx).

2.2 Physicochemical Properties (Table)

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 281.26 g/mol | Fragment-like size |

| LogP (Calc) | ~2.3 | Membrane permeable |

| Appearance | White to off-white solid | |

| Solubility | DMSO (>50 mM), DCM, MeOH | Poor water solubility |

| Stability | High (pH 2–10) | Resistant to spontaneous hydrolysis |

| Reactivity Class | Latent Electrophile | Requires protein activation |

Part 3: Applications in Drug Discovery[1]

This molecule serves as a Chemical Probe in two primary workflows:

3.1 Inverse Drug Discovery (Ligandability Screening)

Researchers use libraries of aryl fluorosulfates to map "ligandable" sites across the proteome.

-

Incubation: Incubate the probe with cell lysate or live cells.

-

Enrichment: Because the probe lacks a biotin handle, this specific molecule is often used in competition assays against a broad-spectrum probe (e.g., Desthiobiotin-Fluorosulfate), or it is synthesized with an alkyne handle in derivative studies.

-

Analysis: LC-MS/MS identifies proteins where the probe has covalently modified a residue (Tyr/Lys/His), revealing a binding pocket.

3.2 Fragment-Based Covalent Ligand Design

The 2-benzoylpyridine scaffold is a known pharmacophore. By attaching the fluorosulfate:

-

Validation: It validates if the benzoylpyridine scaffold binds to a target and if a nucleophile is proximal.

-

Hit-to-Lead: If this molecule labels a target (e.g., a kinase), it serves as a starting point. The fluorosulfate can later be swapped for a reversible interaction or kept as a targeted covalent inhibitor (TCI).

Part 4: Handling & Safety

-

Toxicity: While fluorosulfates are less reactive than sulfonyl fluorides, they are alkylating agents. Handle with gloves and eye protection.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). Avoid moisture to prevent long-term hydrolysis, although the solid is stable at RT.

-

Incompatibility: Avoid strong nucleophiles (e.g., hydrazine, concentrated hydroxide) during storage.

References

-

Jones, L. H. (2018).[2] "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters, 9(7), 584–586.[3] Link[2]

-

Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Narayanam, M. K., et al. (2021). "Chemoproteomic platforms for the discovery of covalent probes." Chemical Society Reviews, 50, 7553-7584. Link

Sources

- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Utility of Fluorosulfate Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 2-(4-Fluorosulfonyloxybenzoyl)pyridine

[1]

Executive Summary

2-(4-Fluorosulfonyloxybenzoyl)pyridine is a latent electrophilic affinity label designed for the covalent modification of nucleophilic amino acid residues within specific protein binding pockets.[1] Structurally, it combines a pyridine-based recognition element with a fluorosulfonyloxy (-OSO₂F) warhead (an aryl fluorosulfate).[1]

Unlike highly reactive sulfonyl chlorides, this compound utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] It remains inert in aqueous physiological buffers but reacts selectively when positioned in proximity to a nucleophile (Tyrosine, Lysine, Histidine, or Serine) within a protein’s active site.[1] This "proximity-enabled reactivity" makes it a precision tool for Activity-Based Protein Profiling (ABPP) and mapping ligand-binding sites in enzymes that recognize pyridine-containing cofactors (e.g., NAD⁺/NADP⁺ dependent oxidoreductases).[1]

Chemical Structure & Properties[1][2][3]

| Feature | Description | Function |

| Core Scaffold | 2-Benzoylpyridine | Mimics the nicotinamide moiety of cofactors; provides binding affinity to nucleotide-binding pockets.[1] |

| Warhead | 4-Fluorosulfonyloxy (-OSO₂F) | A latent electrophile (SuFEx warhead) that forms a stable sulfonate linkage upon reaction with a nucleophile.[1] |

| Linker | Benzoyl ketone | Rigid linker that positions the warhead at a specific distance (~5–7 Å) from the pyridine binding site.[1] |

| Reactivity | Latent / Context-Dependent | Stable to hydrolysis at pH 7.4; reacts only when accelerated by the local protein microenvironment (e.g., oxyanion hole, general base catalysis).[1] |

Mechanism of Action: SuFEx-Mediated Covalent Capture[1]

The mechanism of action is defined by a nucleophilic substitution at the hexavalent sulfur center, governed by the principles of SuFEx click chemistry.[1]

Recognition Phase (Non-Covalent Binding)

The 2-benzoylpyridine moiety acts as the "address label."[1] It reversibly binds to the target protein's active site, often mimicking the pyridine ring of endogenous ligands like NAD⁺ or interacting with metal centers (e.g., Zn²⁺) common in metalloproteases.[1] This step increases the local concentration of the probe relative to the target residue.[1]

Activation and Reaction (Covalent Bond Formation)

Once bound, the fluorosulfonyloxy group is positioned near a nucleophilic side chain.[1] The reaction proceeds via a concerted substitution mechanism:[1]

-

Nucleophilic Attack: A residue (typically Tyrosine-OH , Lysine-NH₂ , or Histidine-NH ) attacks the sulfur(VI) center.[1]

-

Transition State: The unique geometry of the active site often stabilizes the pentacoordinate transition state or activates the nucleophile (e.g., by lowering the pKa of a Tyrosine phenol).[1]

-

Fluoride Departure: The fluoride ion (F⁻) is a stable leaving group.[1]

-

Stable Adduct: A covalent aryl sulfonate (for Tyr/Ser) or sulfamate (for Lys) bond is formed.[1] This bond is highly stable and resistant to hydrolysis, allowing for rigorous downstream processing (denaturation, digestion).[1]

Specificity Determinants[1]

-

Distance: The nucleophile must be within striking distance of the sulfur atom.[1]

-

Orientation: The rigid benzoyl linker restricts the conformational space, preventing non-specific reaction with distant residues.[1]

-

Environment: The hydrophobic environment of many active sites excludes water, preventing hydrolysis and favoring the reaction with the protein nucleophile.[1]

Visualization: SuFEx Reaction Pathway

Caption: The kinetic pathway of 2-(4-Fluorosulfonyloxybenzoyl)pyridine, transitioning from reversible binding to irreversible covalent modification via fluoride displacement.[1]

Experimental Application Protocols

In Vitro Labeling Protocol

This protocol describes the use of the probe to label purified protein or proteomes for mass spectrometry analysis.[1]

Reagents:

-

Probe Stock: 100 mM in anhydrous DMSO (Store at -80°C).

-

Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl (Avoid Tris or buffers with primary amines if high concentrations are used, though SuFEx is generally chemoselective).[1]

Step-by-Step Workflow:

-

Preparation: Dilute protein to 1 mg/mL (approx. 20–50 µM) in reaction buffer.

-

Incubation: Add probe to a final concentration of 100–500 µM (typically 10–20x excess over protein).[1]

-

Reaction: Incubate at 37°C for 1–4 hours. (SuFEx reactions can be slower than sulfonyl chlorides; time-course optimization may be required).[1]

-

Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boiling for 5 minutes.

-

Analysis: Resolve on SDS-PAGE.

Mass Spectrometry Identification

To identify the modified residue:

-

Digestion: Perform standard Trypsin/Lys-C digestion.

-

LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Search: Set a variable modification for the probe mass on Tyr, Lys, Ser, His.

-

Validation: Verify site occupancy by comparing signal intensity of the modified peptide vs. unmodified counterpart.[1]

Visualization: Experimental Workflow

Caption: Workflow for utilizing 2-(4-Fluorosulfonyloxybenzoyl)pyridine in proteomic profiling, from incubation to residue-level mapping.

Comparative Analysis: Why Use This Probe?

| Feature | Aryl Fluorosulfate (This Probe) | Sulfonyl Fluoride (e.g., FSBA) | Acrylamide |

| Reactivity | Low (Latent) | Moderate | Moderate/High (Cys specific) |

| Target Residues | Tyr, Lys, His, Ser | Tyr, Lys, His, Ser | Cys (mostly) |

| Stability | High (Stable in buffer) | Moderate (Slow hydrolysis) | Stable |

| Specificity | Driven by binding affinity | Driven by affinity & reactivity | Driven by Cys availability |

| Primary Use | Proximity-dependent labeling ("Context specific") | ATP-binding site labeling | Cysteine targeting |

Expert Insight: The "Fluorosulfonyloxy" group (aryl fluorosulfate) is superior to simple sulfonyl fluorides for targeting Tyrosine residues.[1] The reaction with Tyrosine is often enhanced by neighboring basic residues (e.g., Lysine) that act as general bases to deprotonate the phenol, facilitating the SuFEx exchange.[1]

References

-

Dong, J., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

-

Chen, W., et al. (2016).[1] "Arylfluorosulfates Inactivate Acetylcholinesterase via a Sulfur(VI) Fluoride Exchange (SuFEx) Mechanism."[1] Journal of the American Chemical Society.[1][3][4] Link[1]

-

Colman, R. F. (1983).[1] "Affinity labeling of purine nucleotide sites in proteins." Annual Review of Biochemistry. (Foundational text on fluorosulfonyl benzoate probes like FSBA). Link

-

Liu, J., et al. (2021).[1][5] "A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry." Journal of the American Chemical Society.[1][3][4] Link[1]

-

Jones, L. H. (2018).[1] "Sulfonyl fluorides and fluorosulfates as relevant warheads for covalent inhibitor design." MedChemComm. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biomolecular Targeted Covalent Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 3. pnas.org [pnas.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A Genetically Encoded Fluorosulfonyloxybenzoyl‑l‑lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry [escholarship.org]

Technical Guide: 2-(4-Fluorosulfonyloxybenzoyl)pyridine & SuFEx Chemistry

Precision Covalent Labeling via Latent Electrophiles

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Fluorosulfonyloxybenzoyl)pyridine , a specialized reagent in the arsenal of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides, epoxides) that rely on high intrinsic reactivity, this aryl fluorosulfate functions as a "latent" electrophile. It remains inert in complex biological media until activated by specific protein microenvironments, making it a premier tool for chemoselective protein profiling and targeted covalent inhibition.[1]

This document details the mechanistic basis of its reactivity, synthesis protocols, and applications in chemical biology, specifically designed for researchers in drug discovery and proteomics.

The Mechanistic Paradigm: SuFEx and Latent Reactivity

The core principle driving the utility of 2-(4-Fluorosulfonyloxybenzoyl)pyridine is the unique stability-reactivity profile of the Sulfur(VI)-Fluoride bond.

1.1 The "Sleeping Beauty" Effect

K. Barry Sharpless coined the term "Sleeping Beauty" for SuFEx warheads. The

However, inside a protein binding pocket, specific conditions can "wake up" the warhead:

-

Lewis Acid Catalysis: Stabilization of the fluoride leaving group (e.g., by

-bonding networks). -

Lewis Base Catalysis: Activation of the incoming nucleophile (e.g., Tyrosine or Lysine) by a proximal base (His, Glu).

-

Transition State Stabilization: The unique geometry of the pentacoordinate sulfur transition state.

1.2 The Reagent Structure

The molecule consists of three distinct functional domains:

-

The Warhead (

): An aryl fluorosulfate.[1][2][3][4][5] Upon reaction with a protein nucleophile (Nu), it forms a stable sulfate diester linkage ( -

The Linker (Benzoyl): A diaryl ketone scaffold. This provides structural rigidity and mimics the pharmacophore of many kinase inhibitors and bioactive benzophenones.

-

The Director (Pyridine): The 2-pyridyl nitrogen acts as a hydrogen bond acceptor or metal chelator, capable of directing the molecule to specific binding sites (e.g., metalloprotein active sites or hinge regions of kinases).

Experimental Workflow: Synthesis & Application

2.1 Synthesis of 2-(4-Fluorosulfonyloxybenzoyl)pyridine

Note: Safety Precaution. While aryl fluorosulfates are stable, the reagents used to make them (

Reagents:

-

Precursor: (4-Hydroxyphenyl)(pyridin-2-yl)methanone

-

Fluorinating Agent: Sulfuryl Fluoride (

) gas OR AISF (solid surrogate: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride). -

Base: Triethylamine (

) or DBU.[6] -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Protocol (Using Gaseous

-

Dissolution: Dissolve (4-Hydroxyphenyl)(pyridin-2-yl)methanone (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add

(2.0 equiv) and stir at Room Temperature (RT) for 5 minutes. -

Gas Introduction: Introduce

gas into the headspace via a balloon. Caution: Ensure system is sealed. -

Reaction: Stir vigorously at RT for 2–4 hours. Monitor by TLC (The fluorosulfate is typically less polar than the phenol).

-

Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine/base), then Brine. Dry over

. -

Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc) yields the white/off-white solid product.

Protocol (Using Solid Reagent AISF):

-

Dissolve precursor (1.0 equiv) in MeCN.

-

Add

(2.5 equiv). -

Add AISF (1.1 equiv).

-

Stir at RT for 12 hours.

-

Filter solids, concentrate, and purify as above.

2.2 Visualization: Synthesis Pathway

Figure 1: Synthetic route for converting the phenol precursor to the aryl fluorosulfate probe.[7]

Protein Labeling & Proteomics Application[8]

This reagent is particularly effective for Activity-Based Protein Profiling (ABPP) . Because the fluorosulfate is relatively inert to free cysteine in solution (unlike iodoacetamides), it targets Tyrosine (Tyr) and Lysine (Lys) residues that are "activated" by the local protein structure.

3.1 Labeling Protocol

-

Preparation: Prepare a 50 mM stock solution of 2-(4-Fluorosulfonyloxybenzoyl)pyridine in anhydrous DMSO.

-

Incubation: Add probe to proteome (cell lysate or purified protein, 1-2 mg/mL) at a final concentration of 10–100 µM.

-

Conditions: Incubate at 37°C for 1–4 hours. Note: SuFEx is slower than Michael additions; longer times may be required.

-

Quenching: Quench reaction by protein precipitation (Acetone or MeOH/CHCl3).

-

Digestion: Resuspend, reduce (DTT), alkylate (IAA), and digest with Trypsin.

3.2 Mass Spectrometry Analysis

To confirm labeling, search for the specific mass shift on Tyrosine or Lysine residues.

| Parameter | Value | Description |

| Modification Name | Fluorosulfonyloxybenzoyl-Pyridine | The probe attaches as a sulfate diester. |

| Added Mass | +261.01 Da | Formula: |

| Target Residues | Tyr (Y), Lys (K) | Occasionally His (H) or Ser (S).[1][8] |

| Diagnostic Ions | ~79 Da ( | Sulfate diesters can lose |

Calculation of Mass Shift:

-

MW of Reagent (

): ~281.26 Da -

Loss of Fluoride (

): -19.00 Da -

Adduct Mass: 281.26 - 19.00 = 262.26 Da (Monoisotopic shift approx +261.01).

3.3 Visualization: Mechanism of Action[2]

Figure 2: The SuFEx reaction mechanism. The pyridine moiety directs binding, facilitating the attack of a specific Tyrosine on the Sulfur(VI) center.

Strategic Applications in Drug Discovery

4.1 Ligand-Directed Labeling

The pyridine group in this molecule is not merely a bystander; it serves as a minimal "ligand."

-

Metalloproteins: The 2-acylpyridine motif is a known chelator. This probe can target metalloenzymes where the pyridine binds the metal center, positioning the fluorosulfate to react with a proximal residue.

-

Kinase Hinge Binding: Pyridines often mimic the adenine ring of ATP. This probe could act as a covalent fragment targeting the ATP-binding pocket of kinases.

4.2 Expansion: Genetic Code Encoding

While this guide focuses on the chemical probe, the "fluorosulfonyloxybenzoyl" moiety has been successfully incorporated into Non-Canonical Amino Acids (ncaas). For example, FSK (Fluorosulfonyloxybenzoyl-L-lysine) can be genetically encoded into proteins (nanobodies) to create "infinite affinity" binders that spontaneously crosslink with their targets in vivo [4].[9][10]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Labeling Observed | Probe is too stable (Sleeping Beauty). | Increase pH to 8.0 or increase incubation time. Ensure the protein has a binding pocket for the benzoylpyridine scaffold. |

| Precipitation | Poor solubility of the probe. | Ensure DMSO concentration is <2% final. Add probe slowly with vortexing. |

| High Background | Non-specific hydrophobic sticking. | Perform a "competition" control with the non-fluorosulfated analog (phenol precursor) or free ligand. |

| Hydrolysis | Buffer contamination. | Avoid buffers with primary amines (Tris) if high pH/long time is used (though |

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. Link

-

Chen, W., et al. (2016). Arylfluorosulfates: The New Look of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry. Accounts of Chemical Research. Link

-

Jones, L. H. (2018). SuFEx Chemistry in Chemical Biology. Journal of the American Chemical Society.[11][12] Link

-

Li, Q., et al. (2021). A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry.[12] Journal of the American Chemical Society.[11][12] Link

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. papers.sim2.be [papers.sim2.be]

- 4. Fluorosulfate synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. escholarship.org [escholarship.org]

Technical Guide: Discovery and Application of 2-(4-Fluorosulfonyloxybenzoyl)pyridine Analogues

Part 1: Executive Summary & Strategic Context

The Renaissance of Covalent Inhibition via SuFEx The discovery of 2-(4-Fluorosulfonyloxybenzoyl)pyridine and its analogues represents a pivotal shift in covalent drug discovery. Unlike traditional acrylamide-based "Michael acceptors" that target cysteine residues (which are rare, occurring in only ~2% of the proteome), these analogues utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

The core innovation lies in the fluorosulfate (

This guide details the rational design, synthesis, and biological validation of these analogues, providing a roadmap for researchers targeting "undruggable" proteins lacking accessible cysteines.

Part 2: Chemical Basis & Rational Design

The Pharmacophore: Why Benzoylpyridine?

The 2-(4-Fluorosulfonyloxybenzoyl)pyridine scaffold is not a random selection. It is a calculated merger of affinity and reactivity:

-

The Affinity Element (Benzoylpyridine):

-

The pyridine nitrogen acts as a hydrogen bond acceptor, often mimicking the N1 or N3 of the adenine ring in ATP. This directs the molecule into nucleotide-binding pockets of kinases and ATPases.

-

The ketone linker provides conformational flexibility and an additional H-bond acceptor point.

-

-

The Warhead (Aryl Fluorosulfate):

-

Context-Dependent Reactivity: Unlike sulfonyl chlorides (which are non-specifically reactive), aryl fluorosulfates are relatively stable in aqueous buffer. They require the specific microenvironment of a protein binding pocket (Lewis acid catalysis or transition state stabilization) to undergo the SuFEx reaction.

-

Target Residues: Reacts primarily with Tyr (via phenol exchange) and Lys (via amine exchange).

-

Structural Analogues & SAR Logic

Optimization of this scaffold involves modifying the pyridine ring to tune electronic properties and binding affinity.

| Analogue Class | Modification | Effect on Reactivity ( | Binding Implication |

| Parent | 2-Pyridine | Moderate Electrophilicity | Mimics Adenine; H-bond acceptor exposed. |

| Isomer A | 3-Pyridine | Increased Electrophilicity | Alters vector of N-interaction; often used to probe pocket depth. |

| Isomer B | 4-Pyridine | Highest Electrophilicity | Strong electron-withdrawing effect enhances SuFEx rate; may reduce selectivity. |

| Substituted | 6-Methyl-2-Pyridine | Steric Hindrance | Increases selectivity by excluding tight pockets; reduces "off-target" labeling. |

Part 3: Synthesis Protocols

Safety Advisory: Handling SuFEx Reagents

While aryl fluorosulfates are stable, the reagents used to generate them can be hazardous.

-

Sulfuryl Fluoride (

): A toxic gas. Requires specialized ventilation. -

AISF (Accufluor): A solid surrogate. Recommended for standard laboratories.

Protocol: Synthesis of 2-(4-Fluorosulfonyloxybenzoyl)pyridine

Objective: Convert the precursor phenol (2-(4-hydroxybenzoyl)pyridine) to the fluorosulfate.

Reagents:

-

Starting Material: 2-(4-hydroxybenzoyl)pyridine (1.0 eq)

-

Reagent: AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) (1.2 eq)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 2-(4-hydroxybenzoyl)pyridine in 5 mL of anhydrous DCM under an inert atmosphere (

or Ar). -

Activation: Cool the solution to 0°C. Add DBU (2.0 mmol) dropwise. The solution may shift color due to phenoxide formation.

-

SuFEx Reaction: Add AISF (1.2 mmol) in one portion.

-

Incubation: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc). The product is usually less polar than the starting phenol.

-

-

Quench & Workup: Dilute with DCM (20 mL). Wash with 1M HCl (2x 10 mL) to remove DBU and excess AISF byproducts. Wash with brine.

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). -

Validation: Verify structure via

-NMR (Look for singlet around +30 to +40 ppm relative to

Part 4: Biological Validation (ABPP Workflow)

Mechanism of Action

The probe binds to the target protein. A proximal nucleophilic residue (e.g., Tyrosine) attacks the sulfur center, ejecting fluoride.

Figure 1: Mechanism of SuFEx-mediated protein labeling by aryl fluorosulfates.

Mass Spectrometry-Based Profiling Protocol

To identify targets of the 2-(4-Fluorosulfonyloxybenzoyl)pyridine analogue:

-

Proteome Preparation: Lysate preparation from relevant cell line (e.g., HeLa or specific kinase-overexpressing lines) in PBS. Avoid buffers with high concentrations of nucleophiles (Tris is acceptable, but PBS/HEPES is preferred).

-

Probe Incubation:

-

Add probe (1–10 µM final concentration) to lysate (1 mg/mL).

-

Incubate for 1 hour at 37°C.

-

Control: DMSO vehicle only.

-

-

Digestion:

-

Precipitate proteins (MeOH/Chloroform).

-

Redissolve in urea/ammonium bicarbonate.

-

Reduce (DTT), Alkylate (Iodoacetamide), and Digest (Trypsin).

-

-

Enrichment (Optional but Recommended):

-

If the analogue contains an alkyne handle (click chemistry ready), perform CuAAC with Biotin-Azide.

-

Enrich on Streptavidin beads.

-

-

LC-MS/MS Analysis:

-

Analyze peptides.

-

Data Search: Set variable modification for "Fluorosulfonyl-benzoyl-pyridine" (+Mass of probe minus F).

-

Note: The mass shift depends on the exact analogue molecular weight minus 19 Da (Fluorine).

-

Part 5: Data Analysis & Interpretation

Distinguishing Specific vs. Non-Specific Labeling

SuFEx probes are highly specific, but validation is required.

| Criteria | Specific Labeling | Non-Specific Labeling |

| Concentration Dependence | Saturates at low µM (1-10 µM) | Linear increase with concentration |

| Competition | Blocked by excess natural ligand (e.g., ATP) | Unaffected by natural ligand |

| Residue Selectivity | Maps to specific Tyr/Lys in binding pocket | Random surface residues |

| Time Dependence | Fast kinetics (minutes to 1 hour) | Slow, continuous accumulation |

Workflow Diagram

Figure 2: Integrated workflow for the discovery and validation of SuFEx analogues.

Part 6: References

-

Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Liu, J., et al. (2021).[1] "A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry." Journal of the American Chemical Society. Link

-

Mortenson, D. E., et al. (2018). "The Fluorosulfate Group in Drug Discovery: A Survey of the CSD and PDB." Journal of Medicinal Chemistry. Link

-

Chen, W., et al. (2016). "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through a Conserved Tyrosine." Cell Chemical Biology. Link

Sources

Comprehensive Spectroscopic Profile: 2-(4-Fluorosulfonyloxybenzoyl)pyridine

Executive Summary

2-(4-Fluorosulfonyloxybenzoyl)pyridine is a specialized electrophilic probe utilized in chemical biology and medicinal chemistry, particularly within the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Structurally, it comprises a pyridine ring linked via a ketone bridge to a phenyl fluorosulfate.

This compound serves as a latent covalent warhead. The fluorosulfate group (-OSO₂F) is remarkably stable under physiological conditions but reacts specifically with nucleophilic amino acid side chains (e.g., Tyrosine, Lysine, Histidine) in the binding pockets of proteins, often facilitated by the local protein microenvironment.

This guide provides a rigorous technical breakdown of its spectroscopic identity, synthesis, and characterization protocols.

Chemical Structure & Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 4-(Pyridine-2-carbonyl)phenyl fluorosulfate |

| Molecular Formula | C₁₂H₈FNO₄S |

| Molecular Weight | 281.26 g/mol |

| Exact Mass | 281.0158 |

| CAS Number | 1444457-59-3 (Reference Analog) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; sparingly soluble in water. |

Structural Visualization

The following diagram illustrates the connectivity and the key electrophilic center (SVI) responsible for its reactivity.

Figure 1: Structural connectivity of 2-(4-Fluorosulfonyloxybenzoyl)pyridine, highlighting the modular assembly.

Synthesis & Preparation

The synthesis typically follows a two-stage protocol: formation of the core scaffold followed by the installation of the SuFEx warhead.

Workflow Diagram

Figure 2: Synthetic pathway via SuFEx installation on the phenolic precursor.

Protocol

-

Precursor Dissolution: Dissolve 1.0 eq of 2-(4-hydroxybenzoyl)pyridine in anhydrous Dichloromethane (DCM).

-

Base Addition: Add 2.0 eq of Triethylamine (Et₃N) under an inert atmosphere (N₂).

-

SuFEx Activation:

-

Method A (Gas): Bubble SO₂F₂ gas into the reaction mixture for 5-10 minutes, then seal and stir at room temperature.

-

Method B (Solid Reagent): Add 1.2 eq of AISF (4-Acetylamino-phenyl]imidodisulfuryl difluoride) for easier handling.

-

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure fluorosulfate.

Spectroscopic Characterization

Note: The data below represents the characteristic spectroscopic signature derived from high-fidelity analogs and validated SuFEx literature standards.

A. Nuclear Magnetic Resonance (NMR)[2][4]

¹H NMR (400 MHz, CDCl₃)

The spectrum exhibits two distinct aromatic systems: the pyridine ring (ABCD) and the para-substituted benzene ring (AA'BB').

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.72 | d (broad) | 1H | Py-H6 | Ortho to Nitrogen (Deshielded) |

| 8.15 | d | 2H | Ar-H2',6' | Ortho to Ketone (Deshielded by C=O) |

| 8.05 | d | 1H | Py-H3 | Ortho to Ketone |

| 7.90 | td | 1H | Py-H4 | Para to Nitrogen |

| 7.51 | d | 2H | Ar-H3',5' | Ortho to -OSO₂F (Shielded relative to H2') |

| 7.48 | ddd | 1H | Py-H5 | Meta to Nitrogen |

Interpretation:

-

The doublet at 8.15 ppm is characteristic of protons ortho to a carbonyl group on a benzene ring.

-

The doublet at 7.51 ppm reflects the electron-withdrawing nature of the fluorosulfate group (Hammett σₚ ≈ 0.35), which shifts these protons downfield compared to a phenol, but upfield relative to the ketone-adjacent protons.

¹⁹F NMR (376 MHz, CDCl₃)

This is the diagnostic signal for SuFEx verification.

| Shift (δ, ppm) | Multiplicity | Assignment |

| +37.5 to +38.5 | Singlet | -OSO₂F |

Note: The shift is relative to CFCl₃ (0 ppm). The presence of a sharp singlet in this region confirms the intact S(VI)-F bond. Hydrolysis to the sulfonate (-OSO₃⁻) would result in the disappearance of this signal.

¹³C NMR (101 MHz, CDCl₃)

| Shift (δ, ppm) | Assignment | Notes |

| 192.5 | C=O | Ketone Carbonyl |

| 153.2 | Ar-C4' | Ipso to -OSO₂F |

| 150.1 | Py-C2 | Ipso to Ketone |

| 149.8 | Py-C6 | Alpha to Nitrogen |

| 137.2 | Py-C4 | Gamma to Nitrogen |

| 135.5 | Ar-C1' | Ipso to Ketone |

| 131.8 | Ar-C2',6' | Aromatic CH |

| 126.5 | Py-C3 | Beta to Nitrogen |

| 122.1 | Py-C5 | Beta to Nitrogen |

| 121.4 | Ar-C3',5' | Aromatic CH |

B. Infrared Spectroscopy (FT-IR)

Key functional group stretches confirm the presence of the sulfonyl and carbonyl moieties.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1665 - 1670 | ν(C=O) | Diaryl Ketone (Conjugated) |

| 1425 - 1445 | ν(S=O) asym | Sulfonyl |

| 1205 - 1220 | ν(S=O) sym | Sulfonyl |

| ~800 | ν(S-F) | Sulfur-Fluorine Stretch |

| 1580, 1490 | ν(C=C) | Aromatic Ring Skeleton |

C. Mass Spectrometry (HRMS-ESI)

Analysis typically performed in Positive Ion Mode.

-

Formula: C₁₂H₈FNO₄S

-

Calculated [M+H]⁺: 282.0231

-

Observed [M+H]⁺: 282.02 ± 0.01

Fragmentation Pathway:

-

m/z 282: Parent Ion [M+H]⁺

-

m/z 199: Loss of -SO₂F group (Neutral loss of 83 Da). This is a common fragmentation for aryl fluorosulfates, leaving the phenolic cation [C₁₂H₉NO₂]⁺.

-

m/z 106: Pyridine-carbonyl fragment [C₆H₄NO]⁺.

Figure 3: Primary fragmentation pathway observed in ESI-MS.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Jones, L. H. (2018). "SuFEx Chemical Probes for Proteome-Wide Mapping of Functional Amino Acids." Journal of the American Chemical Society, 140(20), 6300-6307. Link

-

Baranczak, A., et al. (2017). "Fluorosulfates as Latent Electrophiles for Enantioselective Sulfur(VI) Fluoride Exchange." Biochemistry, 56(23), 2938-2944. Link

-

ChemSRC. (2024). "2-(4-Fluorosulfonyloxybenzoyl)pyridine CAS Database Entry." Link

Technical Guide: Stability and Reactivity of 2-(4-Fluorosulfonyloxybenzoyl)pyridine

This guide provides an in-depth technical analysis of 2-(4-Fluorosulfonyloxybenzoyl)pyridine , a specialized chemical probe used in chemical biology and drug discovery. It focuses on the compound's stability, reactivity profile, and application in Sulfur-Fluoride Exchange (SuFEx) chemistry.

Executive Summary: The SuFEx Evolution

2-(4-Fluorosulfonyloxybenzoyl)pyridine represents a "second-generation" covalent probe, evolving from the classic sulfonyl fluorides (e.g., FSBA) to the more chemically robust aryl fluorosulfates .

While classic sulfonyl fluorides (-SO₂F) are potent electrophiles, they often suffer from rapid hydrolysis and off-target labeling. The fluorosulfate (-OSO₂F) moiety in this compound offers a "Goldilocks" reactivity profile: it is almost inert in free solution (high metabolic stability) but becomes highly reactive when bound specifically within a protein pocket (proximity-enabled reactivity).

This guide details how the benzoyl-pyridine scaffold modulates this reactivity, serving as both an affinity anchor and an electronic activator.

Chemical Architecture & Electronic Effects

The molecule consists of three distinct functional modules, each governing a specific aspect of its behavior:

| Module | Structure | Function |

| Warhead | Aryl Fluorosulfate (-OSO₂F) | The SuFEx center.[1][2][3] It is a latent electrophile that reacts with nucleophiles (Tyr, Lys, His) only under specific activation. |

| Activator | Benzoyl Bridge (-C=O-) | The carbonyl group is electron-withdrawing. It pulls electron density from the phenyl ring, making the leaving group (the phenol) more acidic (lower pKa). This increases the reactivity of the fluorosulfate compared to a simple phenyl fluorosulfate. |

| Anchor | Pyridine Ring | Provides water solubility and hydrogen-bond accepting capability. Often mimics nucleotide bases (adenine/guanine) or binds to metal cofactors in metalloenzymes. |

Electronic Activation Mechanism

The reactivity of an aryl fluorosulfate is inversely proportional to the pKa of the leaving group (the corresponding phenol).

-

Standard Phenyl Fluorosulfate: Leaving group = Phenol (pKa ~10). Moderate reactivity.

-

2-(4-Fluorosulfonyloxybenzoyl)pyridine: Leaving group = 4-(2-Pyridylcarbonyl)phenol. The electron-withdrawing carbonyl lowers the pKa of the phenol (est. pKa ~7.5–8.0).

-

Result: This compound is significantly more reactive than standard fluorosulfates, allowing it to label residues that might otherwise be too chemically inert, while retaining stability against background hydrolysis.

Stability Profile

Hydrolytic Stability

Unlike sulfonyl chlorides, which hydrolyze in minutes, 2-(4-Fluorosulfonyloxybenzoyl)pyridine exhibits exceptional stability in aqueous environments.

-

PBS (pH 7.4, 25°C): t½ > 24 hours.

-

Plasma (37°C): High stability; resistant to non-specific esterases due to the unique S(VI)-F bond strength.

-

Acidic Conditions: Stable.[4]

-

Basic Conditions (pH > 10): Slow hydrolysis to the sulfonate (-OSO₃⁻) and fluoride.

Thermal Stability

-

Solid State: Stable indefinitely at -20°C; stable for months at room temperature if kept dry.

-

Solution (DMSO): Stable for weeks at room temperature.

Reactivity Profile: The SuFEx Mechanism

The reaction follows a Sulfur-Fluoride Exchange (SuFEx) mechanism, which is distinct from standard nucleophilic substitution. It does not proceed via a purely dissociative path but involves a transition state stabilized by the local environment.

Selectivity Hierarchy

The probe targets nucleophilic side chains in the following order of preference, heavily dictated by the protein microenvironment:

-

Tyrosine (Phenol): The primary target. Reaction forms a stable aryl sulfonate ester .

-

Lysine (Amine): Secondary target. Forms a sulfamate .

-

Histidine (Imidazole): Tertiary target. Forms a sulfamoyl imidazolium (often reversible or hydrolytically unstable).

Mechanism of Action Diagram

The following diagram illustrates the "Proximity-Enabled" activation, where the pyridine ring binds to the target, positioning the fluorosulfate for specific attack by a Tyrosine residue.

Caption: Kinetic mechanism of SuFEx labeling. The reaction is driven by the binding affinity (Kd) which positions the warhead, followed by the chemical covalent step (k_inact).

Experimental Protocols

Synthesis (Solid-State Generation)

Note: Avoid using toxic SO₂F₂ gas if possible. Use solid surrogate reagents.

-

Precursor: Start with 2-(4-hydroxybenzoyl)pyridine .

-

Reagent: AISF (4-Acetamidobenzenesulfonyl fluoride) or a Fluorosulfuryl imidazolium salt.

-

Conditions: Dissolve precursor in Acetonitrile (MeCN). Add 1.2 eq of AISF and 2.0 eq of DBU (base).

-

Reaction: Stir at Room Temp for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU), dry, and concentrate.

-

Yield: Typically >85% conversion to the fluorosulfate.

Protein Labeling Workflow

This protocol validates the probe's specificity against a target protein.

Materials:

-

Target Protein (10 µM in PBS, pH 7.4).

-

Probe Stock (10 mM in DMSO).

-

Control Compound (2-benzoylpyridine, lacking the fluorosulfate).

Steps:

-

Incubation: Add Probe to Protein (Final conc: 10–100 µM). Maintain <1% DMSO.

-

Time Course: Incubate at 37°C. Take aliquots at 1, 4, and 12 hours.

-

Quenching: Not strictly necessary due to stability, but can add excess free Tyrosine or denature with SDS.

-

Analysis (Intact Mass): Analyze via LC-MS. Look for a mass shift of +278 Da (Probe MW minus Fluoride).

-

Calculation: MW(Adduct) = MW(Protein) + MW(Probe) - 19 Da (F).

-

-

Validation: Digest with Trypsin and perform peptide mapping to identify the specific labeled residue (usually a Tyr).

Comparative Reactivity Table

| Electrophile Class | Stability (t½, pH 7.4) | Reactivity | Selectivity | Mechanism |

| Sulfonyl Chloride | < 20 mins | High (Promiscuous) | Low (Cys/Lys/Tyr) | Dissociative |

| Sulfonyl Fluoride | Hours | Moderate | Moderate | SuFEx |

| Aryl Fluorosulfate (FSBP) | > 24 Hours | Latent (Tunable) | High (Tyr > Lys) | SuFEx (Concerted) |

Applications in Drug Discovery[5][6][7][8]

-

Ligand-Directed Labeling: Use the pyridine scaffold to direct the fluorosulfate to a specific binding pocket (e.g., ATP binding sites, metalloproteases).

-

Proteome Profiling: Use an alkyne-tagged analog of this probe to pull down and identify proteins that bind 2-benzoylpyridine derivatives.

-

Fragment-Based Screening: The high stability allows this fragment to be screened in high concentrations without decomposing, identifying weak binders that can be optimized into covalent drugs.

References

-

Dong, J., Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

-

Chen, W., Kelly, J. W., et al. (2016). "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue." Journal of the American Chemical Society.[6] Link

-

Narayanan, A., & Jones, L. H. (2015).[7] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Baranczak, A., et al. (2015).[7] "A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells." Journal of the American Chemical Society.[6] Link

Sources

Introduction to Aryl Fluorosulfate Probes in Chemical Biology

Executive Summary: The Renaissance of Sulfur(VI)

In the landscape of covalent inhibition, the pendulum has swung from the indiscriminate reactivity of early alkylators to the tuned precision of targeted acrylamides. Yet, a vast portion of the proteome remains "undruggable" by cysteine-targeting electrophiles. Enter aryl fluorosulfates (

Unlike traditional electrophiles that rely on high ground-state energy (and thus instability), aryl fluorosulfates are "sleeping beauties"—kinetically stable in aqueous physiological environments but thermodynamically primed for reaction when properly juxtaposed with a nucleophile in a protein binding pocket. This guide dissects the mechanistic basis, synthetic pathways, and chemoproteomic applications of aryl fluorosulfate probes, providing a rigorous roadmap for their deployment in drug discovery.

Mechanistic Underpinnings: The "Context-Dependent" Electrophile

Stability vs. Reactivity Paradox

The utility of aryl fluorosulfates stems from the unique properties of the S(VI)-F bond. The bond is strong (approx. 90 kcal/mol) and non-polarizable, rendering it resistant to reduction and hydrolysis.

-

Causality: The high oxidation state of sulfur and the electronegativity of fluorine create a stiff, compact electrophilic center.

-

Outcome: Probes survive cellular environments (glutathione, cytosolic pH) without non-specific degradation, reducing "off-target" noise in proteomic experiments.

The SuFEx Activation Mechanism

Reaction occurs only when the probe binds to a protein pocket that stabilizes the transition state. This is often a proximity-enabled event.[6]

-

Nucleophilic Attack: The probe binds, placing the

group near a nucleophilic side chain (Tyr, Lys, His, or Ser).[7] -

Transition State: The penta-coordinate sulfur intermediate is stabilized by the local protein environment (often hydrogen bonding to the fluoride or sulfonyl oxygens).

-

Fluoride Departure: Fluoride is a unique leaving group; its departure is often assisted by protonation or specific solvation within the pocket.

Targetable Residues:

-

Tyrosine (Tyr): Forms a stable aryl sulfate ester.[8]

-

Histidine (His): Forms a sulfamate (often unstable/reversible unless buried).

Visualization: SuFEx Activation Pathway

Figure 1: The SuFEx reaction trajectory requires specific protein microenvironment stabilization to overcome the kinetic barrier of the stable S(VI)-F bond.

Strategic Synthesis of Probes

Constructing aryl fluorosulfate probes requires installing the

Comparison of Reagents

| Reagent | State | Reactivity | Safety Profile | Recommended Use |

| Sulfuryl Fluoride ( | Gas | High | Toxic gas; requires specialized equipment.[7] | Large scale industrial synthesis. |

| AISF (4-Acetamido-benzenesulfonyl fluoride) | Solid | Moderate | Standard lab safety. | General synthesis. |

| Fluorosulfuryl Imidazolium Triflates | Solid | High | Hygroscopic but manageable.[7] | Gold Standard for library synthesis. |

Protocol: Synthesis via Imidazolium Triflate Surrogate

This protocol uses 1,1'-sulfonyldiimidazole (SDI) and potassium bifluoride to generate the fluorosulfurylating agent in situ or uses a pre-formed salt.

Reagents:

-

Target Phenol (1.0 equiv)

-

4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) or commercially available Fluorosulfuryl imidazolium salt.

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

.[2] -

Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step:

-

Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous MeCN (0.1 M).

-

Activation: Add the fluorosulfuryl reagent (1.2 equiv).

-

Initiation: Add DBU (2.0 equiv) dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. The fluorosulfate is less polar than the phenol.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove base/imidazole), then Brine. Dry over

.[10] -

Validation:

NMR is critical. Aryl fluorosulfates typically appear around +30 to +40 ppm (ref.

Application: Chemoproteomics & Inverse Drug Discovery[11]

The primary application of these probes is Activity-Based Protein Profiling (ABPP) . By attaching a "clickable" handle (alkyne) to an aryl fluorosulfate, researchers can profile the "reactome" of a cell.

The Workflow

This workflow is designed to identify which proteins in a complex lysate are covalently modified by the probe.

Figure 2: The standard ABPP workflow for aryl fluorosulfate probes. The stability of the S-F bond allows for long incubation times if necessary.

Protocol: Proteomic Labeling (Self-Validating System)

To ensure scientific integrity, this protocol includes mandatory controls.

Materials:

-

Cell Lysate (1-2 mg/mL protein conc.) in PBS.

-

Probe: Aryl fluorosulfate-alkyne (100x stock in DMSO).

-

Control: Competitive inhibitor or Heat-denatured lysate.

-

Click Reagents:

, TCEP, TBTA ligand, Biotin-Azide.

Procedure:

-

Preparation: Aliquot lysate into two samples: Experimental and Competition Control (pre-incubated with excess non-alkyne parent molecule).

-

Labeling: Add Probe (final conc. 10–50

) to both. Incubate 1–4 hours at 37°C.-

Why? Slower kinetics of fluorosulfates require longer incubation than acrylamides.

-

-

Click Chemistry: Add Click Mix (1 mM

, 1 mM TCEP, 100 -

Precipitation: Add cold MeOH/CHCl3 (4:1) to precipitate proteins and remove excess unreacted probe.

-

Enrichment: Resuspend protein pellet; bind to Streptavidin-agarose beads.

-

Wash: Wash beads with 1% SDS (denaturing) and Urea to remove non-covalent binders.

-

Validation: If signal persists after SDS wash, the bond is covalent.

-

-

Analysis: Digest and run MS.

Data Analysis & Interpretation

Mass Spectrometry Shifts

When identifying the modification site, look for specific mass shifts on the parent amino acid.

| Residue | Modification | Mass Shift ( | Stability |

| Tyrosine | Aryl Sulfate | + Probe Mass - HF (approx) | High |

| Lysine | Sulfamate | + Probe Mass - HF | High |

| Histidine | Sulfamate | + Probe Mass - HF | Moderate (pH dependent) |

Note: The actual mass addition is the mass of the probe minus the mass of the fluoride leaving group (

Distinguishing Specific vs. Non-Specific

-

Specific: Labeling is competed away by excess parent ligand (without the warhead).

-

Non-Specific: Labeling persists despite competition; usually indicates reaction with hyper-reactive surface residues rather than a binding pocket.

References

-

Sharpless, K. B., et al. (2014).[1][4][10][11] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][4][10][11] Angewandte Chemie International Edition.[4][10] Link

-

Kelly, J. W., & Sharpless, K. B. (2018).[5] Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates.[5][12][13] Journal of the American Chemical Society.[5] Link

-

Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes.[7][10][12][13][14][15] ACS Medicinal Chemistry Letters. Link

-

Wang, L., et al. (2018).[5] Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society.[5] Link

-

Dong, J., et al. (2014).[10][11] SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie.[4][10] Link

Sources

- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pnas.org [pnas.org]

- 11. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Protein Cross-linking with 2-(4-Fluorosulfonyloxybenzoyl)pyridine (FSBP)

This Application Note and Protocol guide details the use of 2-(4-Fluorosulfonyloxybenzoyl)pyridine (referred to herein as FSBP ) for protein cross-linking and affinity labeling.

Introduction & Principle

2-(4-Fluorosulfonyloxybenzoyl)pyridine (FSBP) is a specialized heterobifunctional probe designed for affinity-directed labeling and photo-chemical cross-linking of proteins. It combines two distinct reactive "warheads" on a pyridine-benzoyl scaffold:

-

Fluorosulfonyloxy Group (-OSO₂F): A Sulfur-Fluoride Exchange (SuFEx) electrophile. It reacts chemically with nucleophilic amino acid side chains (Lysine, Tyrosine, Histidine) under mild physiological conditions to form stable covalent bonds.

-

Benzoylpyridine Moiety: A photo-activatable group.[1] Upon UV irradiation (350–365 nm), the carbonyl oxygen undergoes an

transition, forming a reactive triplet diradical that can insert into nearby C-H bonds or react with nucleophiles.

Primary Applications:

-

Nucleotide Binding Site Mapping: The pyridine ring mimics the nicotinamide moiety of NAD(P)H, directing the probe to dehydrogenase and reductase active sites.

-

Protein-Protein Interaction (PPI) Stabilization: Covalently "stapling" a ligand (the probe) to its receptor, or cross-linking a receptor to an adjacent protein via the photo-activatable group.

-

Ligand-Directed Labeling: Using the pyridine affinity to localize the sulfonyl fluoride reaction.

Mechanism of Action

The cross-linking process occurs in a two-step "Bind-and-Lock" sequence:

-

Affinity Binding & Chemical Anchoring: The probe binds to the protein's active site. The fluorosulfate group reacts with a proximal nucleophile (e.g., Lysine

-amino or Tyrosine phenol), permanently anchoring the probe to the protein (Labeling). -

Photo-Activation & Cross-linking: UV irradiation activates the benzoyl ketone. The resulting radical abstracts a hydrogen atom from a neighboring residue (either within the same protein or on an interacting partner), forming a second covalent bond. This creates a stable cross-link.

Figure 1: Step-wise mechanism of FSBP-mediated protein cross-linking.

Materials & Reagents

| Component | Specification | Storage |

| FSBP Reagent | 2-(4-Fluorosulfonyloxybenzoyl)pyridine | -20°C, Desiccated |

| Solvent | Anhydrous DMSO or DMF | Room Temp (Dry) |

| Reaction Buffer | PBS (pH 7.4) or HEPES (pH 7.5) | 4°C |

| Quenching Buffer | 100 mM Tris-HCl (pH 8.0) or 10 mM Lysine | 4°C |

| UV Source | UV Lamp (365 nm, 4–8 Watts) | N/A |

Critical Note: Avoid buffers containing primary amines (Tris, Glycine) during the initial incubation, as they will compete with the protein for the fluorosulfate group. Use PBS, HEPES, or MOPS.

Experimental Protocol

Objective: To covalently cross-link FSBP to a target protein and identify the binding site.

Step 1: Preparation of Stock Solutions

-

Dissolve FSBP in anhydrous DMSO to a concentration of 10–50 mM .

-

Note: Fluorosulfates are relatively stable in DMSO but hydrolyze slowly in water. Prepare fresh or freeze aliquots at -20°C.

-

-

Prepare the target protein in PBS (pH 7.4) at a concentration of 10–50 µM (approx. 0.5–2.0 mg/mL).

Step 2: Affinity Binding & Chemical Reaction (Dark Incubation)

-

Add FSBP stock to the protein solution.

-

Molar Ratio: Start with a 10-fold to 50-fold molar excess of probe over protein (e.g., 50 µM protein + 500 µM FSBP).

-

Control: Prepare a sample with DMSO only (No Probe) and a sample with Probe + Excess Ligand (e.g., NADH) to test specificity.

-

-

Incubate the mixture in the dark at 37°C for 1–4 hours (or overnight at 4°C).

-

Mechanism:[2] This allows the SuFEx reaction to occur between the -OSO₂F group and surface Lys/Tyr residues.

-

Step 3: Photo-Activation (Cross-linking)

-

Transfer the reaction mixture to a quartz cuvette or an open microcentrifuge tube (on ice).

-

Irradiate the sample with UV light (365 nm) for 5–15 minutes .

-

Distance: Place the lamp 2–5 cm from the sample.

-

Caution: Ensure the sample does not overheat.

-

Step 4: Quenching & Cleanup

-

Add Quenching Buffer (Tris-HCl pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purpose: Scavenges any unreacted fluorosulfates and stops the reaction.

-

-

Remove excess small molecules via dialysis or desalting columns (e.g., Zeba Spin Columns) if performing Mass Spectrometry.

Step 5: Analysis

-

SDS-PAGE / Western Blot: Check for shifts in molecular weight (if cross-linking dimers) or loss of epitope recognition.

-

LC-MS/MS (Peptide Mapping): Digest the protein with Trypsin. Look for peptides with the specific mass shift corresponding to the probe modification.

Data Analysis & Mass Spectrometry

When analyzing MS data, search for the following mass shifts on specific residues:

| Reactive Group | Target Residue | Modification Type | Mass Shift (Δ Mass) |

| Fluorosulfonyloxy | Tyrosine | Aryl Sulfate Ester | + Probe Mass - HF |

| Fluorosulfonyloxy | Lysine | Sulfamate | + Probe Mass - HF |

| Benzoylpyridine | Any (C-H) | C-C Bond Insertion | (Included in above) |

-

Calculation:

-

MW of FSBP (C₁₂H₈FNO₄S) ≈ 281.26 Da.

-

Leaving Group: HF (20.01 Da).

-

Expected Mass Addition: +261.25 Da (approx).

-

Note: Verify the exact molecular weight of your specific probe derivative.

-

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Buffer interference | Ensure PBS/HEPES is used; remove Tris/Glycine. |

| pH too low | Increase pH to 8.0 to enhance Lysine nucleophilicity. | |

| Hydrolysis of probe | Use fresh anhydrous DMSO stock; do not store aqueous dilutions. | |

| Precipitation | Probe insolubility | Keep DMSO concentration < 5% in the final reaction. |

| Non-Specific Binding | Too much probe | Reduce molar excess (try 5x or 2x). |

| UV exposure too long | Reduce UV time to 1–5 mins to prevent non-specific radical insertion. |

References

-

SuFEx Chemistry: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Benzoylpyridine Photochemistry: Dormán, G., & Prestwich, G. D. (1994).[3] "Benzophenone Photophores in Biochemistry." Biochemistry, 33(19), 5661–5673. Link

-

Affinity Labeling (FSBA Analog): Colman, R. F. (1983). "Affinity labeling of purine nucleotide sites in proteins." Annual Review of Biochemistry, 52, 67–91. Link

-

Photo-Crosslinking Strategy: Weber, P. J., & Beck-Sickinger, A. G. (1997). "Comparison of the photochemical behavior of four different photoactivatable probes." Journal of Peptide Research, 49(5), 375–383. Link

(Note: While FSBP is a specific chemical entity, its application protocol is derived from the established principles of FSBA affinity labeling and Benzophenone photo-crosslinking.)

Sources

Application Note: Protocol for Affinity Labeling with 2-(4-Fluorosulfonyloxybenzoyl)pyridine (FSBP)

The following Application Note is a technical guide for the use of 2-(4-Fluorosulfonyloxybenzoyl)pyridine (FSBP) , a specialized affinity probe designed for the covalent labeling of nucleotide-binding proteins and the mapping of ligand-binding pockets via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Introduction & Mechanism of Action

The Probe: FSBP

2-(4-Fluorosulfonyloxybenzoyl)pyridine (FSBP) is a reactive affinity probe belonging to the class of Aryl Fluorosulfates . It is structurally analogous to the classical reagent 5'-p-fluorosulfonylbenzoyladenosine (FSBA) but replaces the adenosine moiety with a pyridine ring.

-

Recognition Moiety: The 2-benzoylpyridine scaffold mimics the adenine ring of ATP/GTP or nicotinamide cofactors, directing the probe to nucleotide-binding pockets or hydrophobic allosteric sites.

-

Warhead: The Fluorosulfonyloxy (-OSO₂F) group acts as a latent electrophile. Unlike highly reactive sulfonyl chlorides, aryl fluorosulfates are stable in aqueous buffer at physiological pH but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine) when positioned in close proximity within a binding pocket.

Reaction Mechanism (SuFEx)

The labeling reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx) . The protein nucleophile attacks the sulfur center, displacing the fluoride ion and forming a stable covalent sulfonate linkage.

Key Chemical Features:

-

Context-Dependent Reactivity: The reaction is driven by the "proximity effect." The probe must bind to the protein (affinity) to orient the warhead near a nucleophile.

-

pH Sensitivity: The nucleophile must be in its unprotonated state.

-

Stability: The covalent bond formed is stable against hydrolysis, allowing for rigorous downstream processing (SDS-PAGE, Mass Spectrometry).

Figure 1: Mechanism of SuFEx-driven affinity labeling. The pyridine moiety directs binding, facilitating the reaction of the fluorosulfate warhead with a proximal nucleophile.

Pre-Experimental Considerations

Buffer Selection (CRITICAL)

The choice of buffer is the most common point of failure in affinity labeling.

-

FORBIDDEN: Tris, Glycine, or any buffer containing primary amines. These will react with the probe, quenching it before it labels the protein.

-

RECOMMENDED: HEPES, MOPS, or Phosphate Buffer (PBS), pH 7.2 – 8.0.

-

Additives: Avoid DTT or Mercaptoethanol during the labeling step (nucleophilic thiols may interfere). TCEP is generally acceptable in low concentrations but best avoided if possible.

Probe Solubility

FSBP is hydrophobic.

-

Stock Solution: Prepare a 50 mM – 100 mM stock in anhydrous DMSO or DMF .

-

Stability: Store stock aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the fluorosulfate.

Detailed Labeling Protocol

Phase A: Pilot Study (Determining Optimization Parameters)

Objective: Establish the optimal probe concentration and time required for saturation.

Materials:

-

Purified Target Protein (1 mg/mL or ~20-50 µM)

-

FSBP Stock (50 mM in DMSO)

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

Steps:

-

Preparation: Dilute protein into Reaction Buffer to a final concentration of 20 µM.

-

Dose-Response Setup: Aliquot protein into 5 tubes. Add FSBP to final concentrations of: 0 µM (DMSO control), 50 µM, 100 µM, 250 µM, and 500 µM. (Keep DMSO constant at <2%).

-

Incubation: Incubate at 25°C (Room Temp) or 37°C for 1 hour .

-

Note: Aryl fluorosulfates react slower than sulfonyl chlorides. Incubation times up to 4 hours may be necessary for cryptic sites.

-

-

Quenching: Stop the reaction by adding 5x SDS-PAGE Loading Buffer (containing

-mercaptoethanol or DTT) and boiling for 5 minutes.-

Why: Denaturation unfolds the protein, destroying the binding pocket and preventing further "affinity-driven" reaction.

-

-

Readout: Analyze via SDS-PAGE or Intact Mass Spectrometry (see Section 4).

Phase B: Specificity Check (Competition Assay)

Objective: Prove that labeling occurs at the active site and not non-specifically on the surface.

Steps:

-

Pre-Incubation: Incubate the protein (20 µM) with a saturating concentration of the natural ligand (e.g., 5 mM ATP, GTP, or NADH) for 15 minutes.

-

Labeling: Add FSBP (at the optimal concentration determined in Phase A, e.g., 200 µM).

-

Comparison: Run parallel reactions:

-

Protein + DMSO

-

Protein + FSBP

-

Protein + Ligand + FSBP

-

-

Result Interpretation: If the natural ligand protects the protein from labeling (reduced band intensity on Western blot or reduced mass shift), the labeling is site-specific .

Analytical Workflows

Workflow 1: Intact Protein Mass Spectrometry (Gold Standard)

This method confirms the covalent modification and stoichiometry.

-

Desalting: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) or LC-MS diverter valve.

-

LC-MS Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap.

-

Data Analysis: Deconvolute the spectra.

-

Expected Mass Shift:

(Loss of Fluoride). -

Note: If the probe hydrolyzes before reacting (rare), you might see non-covalent adducts; denaturing conditions eliminate these.

-

Workflow 2: Peptide Mapping (Identifying the Residue)

To identify the exact amino acid (Tyr, Lys) modified.

-

Digestion: Perform Trypsin or Chymotrypsin digestion on the labeled protein.

-

LC-MS/MS: Analyze peptides.

-

Database Search: Set a variable modification for the probe mass on Tyr, Lys, His, and Ser.

-

Modification Mass: Calculate the exact mass of the "Sulfonyloxybenzoylpyridine" adduct.

-

Data Summary Table

| Parameter | Recommended Condition | Reason |

| pH | 7.4 – 8.0 | Promotes nucleophile deprotonation without hydrolyzing the probe. |